REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[O:13][CH2:14][CH2:15][O:16][CH3:17].CC(OC(C)=O)=O.[N+:25]([O-])([OH:27])=[O:26]>CC(O)=O>[CH3:1][O:2][C:3]1[C:4]([O:13][CH2:14][CH2:15][O:16][CH3:17])=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:11]([N+:25]([O-:27])=[O:26])[CH:12]=1
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Name
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methyl 4-methoxy-3-(2-methoxyethoxyl)benzoate
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Quantity
|
5.6 g
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Type
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reactant
|
Smiles
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COC1=C(C=C(C(=O)OC)C=C1)OCCOC
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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CC(=O)OC(=O)C
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Name
|
|
Quantity
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4 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the residue was purified by silica gel chromatography with 0-15% EtOAc/hexane as eluants
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Name
|
|
Type
|
product
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Smiles
|
COC1=CC(=C(C(=O)OC)C=C1OCCOC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.67 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |